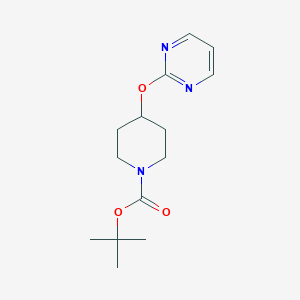

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRXZBXZDBAHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626672 | |

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-91-5 | |

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a Boc-protected piperidine ring linked to a pyrimidine moiety via an ether linkage, renders it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, a detailed examination of its synthesis and reactivity, and a focused discussion on its application as a crucial precursor in the development of targeted therapeutics, most notably as an intermediate in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. This document is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic use of this versatile compound.

Introduction: The Strategic Importance of the Pyrimidine-Piperidine Scaffold

The convergence of pyrimidine and piperidine motifs in a single molecular entity represents a powerful strategy in the design of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. The piperidine ring, a saturated heterocycle, provides a three-dimensional scaffold that can be functionalized to optimize binding affinity and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of enhanced solubility in organic solvents and straightforward deprotection under acidic conditions, facilitating multi-step synthetic sequences.

This compound has emerged as a particularly useful intermediate due to its role in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Its application in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor GSK2256098 underscores its significance in the development of next-generation targeted therapies.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 412293-91-5 | [1][2] |

| Molecular Formula | C₁₄H₂₁N₃O₃ | [2] |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | 407.376 °C at 760 mmHg | [3] |

| Flash Point | 200.174 °C | [3] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate (Predicted) | Inferred from structure and related compounds |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of an electron-deficient pyrimidine ring with a suitable nucleophile.

Synthetic Pathway

The logical and field-proven synthetic route involves the reaction of commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-chloropyrimidine in the presence of a strong base.

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol based on established methodologies for similar SNAr reactions.[3]

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

2-Chloropyrimidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Add a solution of 2-chloropyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

1H NMR (Predicted)

-

~8.5 ppm (d, 2H): Protons on the pyrimidine ring (positions 4 and 6).

-

~6.9 ppm (t, 1H): Proton on the pyrimidine ring (position 5).

-

~5.2 ppm (m, 1H): The proton on the carbon of the piperidine ring bearing the ether oxygen (CH-O).

-

~3.7 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

-

~3.2 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

-

~2.0 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the CH-O group.

-

~1.8 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the CH-O group.

-

1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

13C NMR (Predicted)

-

~163 ppm: Carbons at positions 2 of the pyrimidine ring.

-

~158 ppm: Carbons at positions 4 and 6 of the pyrimidine ring.

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~115 ppm: Carbon at position 5 of the pyrimidine ring.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~73 ppm: Carbon of the piperidine ring bearing the ether oxygen (C-O).

-

~41 ppm: Carbons of the piperidine ring adjacent to the nitrogen.

-

~31 ppm: Carbons of the piperidine ring adjacent to the C-O group.

-

~28 ppm: Carbons of the methyl groups of the tert-butyl group.

Application in Drug Discovery: Synthesis of GSK2256098

A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.

The Role in the Synthetic Pathway to GSK2256098

In the synthesis of GSK2256098, this compound undergoes a deprotection step to remove the Boc group, followed by a subsequent reaction to introduce the remainder of the pharmacophore.

Caption: Role of the title compound in the synthesis of GSK2256098.

The deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the secondary amine of the piperidine ring, which can then participate in further synthetic transformations to complete the synthesis of GSK2256098.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex molecular architectures. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for drug discovery and development scientists. The critical role of this compound as an intermediate in the synthesis of the FAK inhibitor GSK2256098 highlights its relevance in the ongoing quest for novel and effective targeted therapies. This technical guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its full potential in their synthetic endeavors.

References

A Technical Guide to Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

The convergence of piperidine and pyrimidine moieties within a single molecule, such as tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, represents a strategic design element in modern drug discovery. The piperidine ring, a prevalent scaffold in many FDA-approved drugs, offers a versatile, three-dimensional structure that can be functionalized to modulate pharmacokinetic properties and target engagement. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including kinase inhibitors and antiviral agents, owing to its ability to participate in crucial hydrogen bonding and π-π stacking interactions within protein active sites.

The ether linkage between these two key heterocycles provides a stable and synthetically accessible connection. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard feature in multi-step organic synthesis, enhancing solubility in organic solvents and preventing unwanted side reactions, while being readily removable under acidic conditions.

Given the absence of this specific compound in major chemical catalogs, this guide serves as a foundational resource for its de novo synthesis and subsequent utilization in research and development.

Proposed Synthesis and Mechanistic Considerations

The most logical and well-precedented approach for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. This strategy involves the reaction of a nucleophilic alcohol with an electron-deficient aromatic ring bearing a suitable leaving group.

Synthetic Scheme

Caption: Proposed synthesis via SNAr reaction.

Step-by-Step Experimental Protocol

-

Preparation of the Nucleophile:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base (1.1-1.5 eq.) at 0 °C. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the alcohol to form the corresponding alkoxide. The use of a less reactive base like potassium carbonate (K₂CO₃) may require heating.

-

Causality: The deprotonation of the hydroxyl group is critical to increase its nucleophilicity, enabling it to attack the electron-deficient pyrimidine ring. Anhydrous conditions are essential as NaH reacts violently with water.

-

-

Nucleophilic Aromatic Substitution:

-

To the freshly prepared alkoxide solution, add a solution of 2-chloropyrimidine (1.0-1.2 eq.) in the same anhydrous solvent, dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-70 °C) may be necessary to drive the reaction to completion, especially if a weaker base is used.

-

Causality: The chlorine atom on the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Analytical Characterization

Due to the novelty of this compound, rigorous characterization is paramount to confirm its identity and purity. The following techniques are indispensable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the pyrimidine ring protons (a doublet at ~8.5 ppm for the protons at the 4 and 6 positions, and a triplet at ~7.0 ppm for the proton at the 5 position).

-

¹³C NMR: The carbon NMR will show a resonance for the quaternary carbon of the tert-butyl group (~80 ppm), signals for the piperidine and pyrimidine carbons, and the carbonyl carbon of the Boc group (~155 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₄H₂₁N₃O₃). The expected exact mass can be calculated and compared with the experimental value. Electrospray ionization (ESI) is a suitable method, and the protonated molecule [M+H]⁺ would be the expected parent ion.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorbances include a strong C=O stretch for the carbamate at ~1680-1700 cm⁻¹, and C-O-C stretches for the ether linkage in the fingerprint region.

| Analytical Data (Predicted) | |

| Molecular Formula | C₁₄H₂₁N₃O₃ |

| Molecular Weight | 295.34 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (d, 2H), ~7.0 (t, 1H), ~5.2 (m, 1H), ~3.7 (m, 2H), ~3.2 (m, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H), 1.45 (s, 9H) |

| HRMS (ESI) | [M+H]⁺ calculated: 296.1656; found: [experimental value] |

Applications in Drug Discovery

While this specific molecule has not been extensively studied, its structural motifs suggest significant potential as a versatile intermediate in drug development.

Kinase Inhibitors

The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The oxygen of the ether linkage can act as a hydrogen bond acceptor. The piperidine ring can be deprotected and further functionalized to introduce substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Caption: Workflow for generating a library of potential kinase inhibitors.

Other Therapeutic Areas

Derivatives of pyrimidine and piperidine are also explored in other therapeutic areas, including:

-

Antiviral agents: As scaffolds for inhibitors of viral enzymes.

-

Central Nervous System (CNS) agents: The piperidine moiety is common in drugs targeting CNS receptors.

Safety, Handling, and Storage

As a novel, uncharacterized compound, this compound should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.

Conclusion

This compound represents a valuable, albeit not commercially available, building block for medicinal chemistry. This guide provides a practical framework for its synthesis, purification, and characterization, based on established chemical principles. The insights into its potential applications should encourage further exploration of this and related scaffolds in the pursuit of novel therapeutic agents.

Synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

An In-Depth Technical Guide to the

This guide provides a comprehensive overview and a detailed protocol for the synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, a valuable building block in contemporary medicinal chemistry. The narrative is structured to provide not only a reproducible experimental method but also a deep understanding of the underlying chemical principles, reagent choices, and reaction mechanisms, reflecting field-proven insights for researchers and drug development professionals.

Strategic Approach: Retrosynthetic Analysis

The synthetic strategy for this compound is most logically devised through a retrosynthetic approach. The target molecule is an aryl ether, specifically connecting a piperidine ring to a pyrimidine ring via an oxygen atom. The most logical disconnection is at the C-O ether bond. This disconnection points to a nucleophilic substitution reaction, where the oxygen of a protected piperidinol acts as the nucleophile and the pyrimidine ring bears a suitable leaving group. This strategy is a variation of the classic Williamson ether synthesis, applied to an electron-deficient heteroaromatic system.

The two key synthons identified are:

-

N-Boc-4-hydroxypiperidine : A commercially available and widely used building block. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing it from acting as a competing nucleophile and enhancing the solubility of the intermediates in organic solvents.[1][2]

-

2-Chloropyrimidine : An activated heteroaryl halide. The chlorine atom at the 2-position is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the ring nitrogen atoms.

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Deep Dive: The SNAr Williamson Ether Synthesis

The formation of the target ether linkage proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone reaction in organic synthesis.[3] Unlike the classic SN2 Williamson synthesis that occurs at an sp³-hybridized carbon, the SNAr takes place on an aromatic ring.

Pillar of Expertise: Why SNAr Works Here The SNAr mechanism is viable for this synthesis due to the electronic properties of the 2-chloropyrimidine ring. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which polarizes the ring and makes the carbon atoms, particularly C2, C4, and C6, electron-deficient (electrophilic). This electronic deficit is crucial as it stabilizes the negatively charged intermediate formed during the reaction.

The mechanism unfolds in two key steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine. This irreversible step generates a potent nucleophile, the corresponding alkoxide. The choice of NaH is deliberate; it is a non-nucleophilic base that generates hydrogen gas as the only byproduct, which is easily removed from the reaction system.

-

Addition-Elimination: The generated piperidin-4-oxide anion attacks the electron-deficient C2 carbon of 2-chloropyrimidine. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. In the final, rapid step, the complex re-aromatizes by expelling the chloride ion, a good leaving group, to yield the final ether product.

Caption: The SNAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, providing sufficient detail for replication by a trained chemist.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Equivalents | Amount | Supplier/Grade |

| N-Boc-4-hydroxypiperidine | 201.27 | 1.0 | 10.0 g (49.7 mmol) | ≥98% |

| Sodium Hydride (NaH) | 24.00 | 1.2 | 2.38 g (59.6 mmol) | 60% in mineral oil |

| 2-Chloropyrimidine | 114.54 | 1.1 | 6.25 g (54.6 mmol) | ≥98% |

| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 100 mL | DriSolv® or equivalent |

| Ethyl Acetate (EtOAc) | 88.11 | - | ~500 mL | ACS Grade |

| Saturated NaCl solution (Brine) | - | - | ~200 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Anhydrous |

| Silica Gel | - | - | As needed | 230-400 mesh |

Step-by-Step Procedure

Caption: Experimental workflow from setup to pure product.

-

Preparation (Trustworthiness Pillar): All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the sodium hydride by atmospheric moisture.

-

Sodium Hydride Washing: Place the sodium hydride (60% dispersion in mineral oil) into a reaction flask. Add anhydrous hexanes, swirl the suspension, and allow the NaH to settle. Carefully cannulate away the hexanes. Repeat this washing process two more times to ensure complete removal of the protective mineral oil.

-

Reaction Setup: Suspend the washed NaH in 50 mL of anhydrous DMF under a positive pressure of nitrogen. Cool the suspension to 0 °C using an ice-water bath.

-

Alkoxide Formation: Dissolve the N-Boc-4-hydroxypiperidine in 50 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. Causality Insight: Slow addition is critical to control the evolution of hydrogen gas. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of gas evolution indicates the complete formation of the alkoxide.

-

Nucleophilic Aromatic Substitution: Cool the reaction mixture back down to 0 °C. Add a solution of 2-chloropyrimidine in a small amount of anhydrous DMF dropwise. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The disappearance of the N-Boc-4-hydroxypiperidine spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: After completion, cool the reaction mixture to 0 °C and cautiously quench it by the slow, dropwise addition of ice-cold water. Safety Note: The quench must be done slowly as unreacted NaH will react violently with water. Transfer the mixture to a separatory funnel and dilute with 200 mL of ethyl acetate and 100 mL of water.

-

Extraction: Separate the layers. Extract the aqueous layer two more times with 100 mL portions of ethyl acetate. Combine all organic extracts.

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

Purification and Characterization

Purification

The crude product should be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

-

Procedure: Dissolve the crude material in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to identify and combine those containing the pure product.

Expected Characterization Data

-

Appearance: White to off-white solid.

-

Mass Spectrometry (ESI-MS): Expected m/z for C₁₄H₂₁N₃O₃ [M+H]⁺: 296.16.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.3 ppm (d, 2H, pyrimidine protons adjacent to N)

-

δ ~6.6 ppm (t, 1H, pyrimidine proton between Ns)

-

δ ~5.2 ppm (m, 1H, -O-CH- of piperidine)

-

δ ~3.7 ppm (m, 2H, piperidine protons adjacent to N)

-

δ ~3.3 ppm (m, 2H, piperidine protons adjacent to N)

-

δ ~2.0 ppm (m, 2H, piperidine protons)

-

δ ~1.8 ppm (m, 2H, piperidine protons)

-

δ 1.47 ppm (s, 9H, Boc -C(CH₃)₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~163.5 (C-O of pyrimidine)

-

δ ~158.0 (N=C-N of pyrimidine)

-

δ ~154.8 (Boc C=O)

-

δ ~111.0 (C-H of pyrimidine)

-

δ ~79.8 (Boc -C(CH₃)₃)

-

δ ~72.0 (-O-CH of piperidine)

-

δ ~41.0 (piperidine carbons adjacent to N)

-

δ ~31.0 (piperidine carbons)

-

δ 28.4 (Boc -C(CH₃)₃)

-

Conclusion

The synthesis of this compound is reliably achieved through a two-step, one-pot procedure centered on the SNAr Williamson ether synthesis. The strategic use of N-Boc-4-hydroxypiperidine as the nucleophile precursor and 2-chloropyrimidine as the electrophile, facilitated by a strong base like sodium hydride, provides a robust and scalable route to this important chemical intermediate. The detailed protocol and mechanistic insights provided herein offer a comprehensive guide for researchers in the field of drug discovery and development.

References

1H NMR spectrum of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure combines a pyrimidine ring, a piperidine core, and a tert-butoxycarbonyl (Boc) protecting group. A thorough structural characterization is paramount for its use in synthesis and biological screening, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of this molecule, offering insights into signal assignment, coupling patterns, and the underlying principles that govern its spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine structural elucidation.

Molecular Structure and Proton Environments

A clear understanding of the molecule's structure is the first step in interpreting its ¹H NMR spectrum. The molecule can be dissected into three key fragments: the tert-butyl group, the piperidine ring, and the pyrimidine ring. Each of these fragments contains distinct proton environments that will give rise to characteristic signals in the spectrum.

Caption: Labeled proton environments in this compound.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[1][2][3][4] Conversely, electron-donating groups and regions of high electron density will shield protons, shifting their signals to lower chemical shifts (upfield).

The Tert-Butyl Group (Boc)

The tert-butyl group of the Boc protecting group consists of nine chemically equivalent protons. Due to the free rotation around the carbon-carbon single bonds, these nine protons experience the same average electronic environment. Furthermore, the quaternary carbon to which they are attached has no protons, so there is no adjacent proton to cause spin-spin splitting.

-

Expected Signal: A sharp singlet.

-

Integration: 9H.

-

Chemical Shift: Typically observed in the upfield region, around 1.4-1.5 ppm .[5][6] This region is characteristic of alkyl protons that are relatively shielded.[7][8]

The Piperidine Ring

The piperidine ring protons are in a more complex environment. The ring can exist in a chair conformation, leading to distinct axial and equatorial protons.

-

Protons at C2 and C6 (H_b): These four protons are adjacent to the nitrogen atom of the Boc group. The electron-withdrawing nature of the carbamate deshields these protons, shifting them downfield. Due to the conformational rigidity and the presence of the Boc group, these protons often show broad or complex multiplets. One would expect to see these signals around 3.1-3.8 ppm .

-

Protons at C3 and C5 (H_c): These four protons are further from the nitrogen and oxygen atoms and are therefore more shielded than the C2/C6 protons. They will appear further upfield, typically in the range of 1.6-2.1 ppm . These protons will show coupling to the protons on C2, C6, and C4, resulting in complex multiplets.

-

Proton at C4 (H_d): This single proton is attached to the carbon bearing the pyrimidinyloxy group. The adjacent electronegative oxygen atom strongly deshields this proton, causing a significant downfield shift.[9] This signal is expected to appear as a multiplet around 5.2-5.4 ppm . The multiplicity will be complex due to coupling with the four neighboring protons on C3 and C5.

The Pyrimidine Ring

The pyrimidine ring is an aromatic system, and its protons will be found in the downfield region of the spectrum.

-

Proton at C5' (H_f): This proton is coupled to the two adjacent protons at C4' and C6'. According to the n+1 rule, its signal will be split into a triplet. It is expected to appear around 7.0-7.2 ppm .

-

Protons at C4' and C6' (H_e): These two protons are chemically equivalent due to the symmetry of the pyrimidine ring. They are coupled to the single proton at C5', so their signal will appear as a doublet. These protons are adjacent to the ring nitrogens, which are electronegative and will cause a downfield shift. The signal is expected around 8.5-8.7 ppm .[10]

Summary of Expected ¹H NMR Data

| Assignment | Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl | H_a | 1.4-1.5 | Singlet | 9H |

| Piperidine C3/C5 | H_c | 1.6-2.1 | Multiplet | 4H |

| Piperidine C2/C6 | H_b | 3.1-3.8 | Multiplet | 4H |

| Piperidine C4 | H_d | 5.2-5.4 | Multiplet | 1H |

| Pyrimidine C5' | H_f | 7.0-7.2 | Triplet | 1H |

| Pyrimidine C4'/C6' | H_e | 8.5-8.7 | Doublet | 2H |

Experimental Protocol for ¹H NMR Acquisition

A high-quality spectrum is essential for accurate structural elucidation. The following is a standard protocol for preparing an NMR sample and acquiring a ¹H NMR spectrum.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Choosing a Solvent: Select a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Adding an Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Some deuterated solvents are available with TMS already added.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which results in sharper peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are often sufficient.

-

Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied to obtain a clean, interpretable spectrum.

Caption: Workflow for ¹H NMR analysis.

Potential Impurities and Their Signals

During the synthesis and purification of this compound, several impurities might be present and could appear in the ¹H NMR spectrum.

-

Residual Solvents: Common solvents used in purification, such as ethyl acetate, dichloromethane, or hexanes, may be present. These will give rise to their characteristic signals (e.g., ethyl acetate: triplet around 1.2 ppm, quartet around 4.1 ppm, and a singlet around 2.0 ppm).

-

Water: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, is indicative of water.

-

Starting Materials: Incomplete reaction could lead to the presence of starting materials like tert-butyl 4-hydroxypiperidine-1-carboxylate. The presence of a broad signal for the hydroxyl proton and a different chemical shift for the C4 proton would be indicative of this impurity.

Conclusion

The ¹H NMR spectrum of this compound is a powerful analytical tool that provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration values, and coupling patterns, a confident assignment of each proton in the molecule can be achieved. This guide serves as a comprehensive resource for researchers to aid in the interpretation of the ¹H NMR spectrum of this compound and similar heterocyclic molecules, ensuring the integrity and purity of materials used in further scientific endeavors.

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. Chemical Shifts: Proton [orgchemboulder.com]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry analysis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, a key building block in contemporary drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a deep dive into the causal reasoning behind experimental design, from sample preparation and chromatographic separation to the intricacies of mass spectral interpretation. We will explore the predictable yet complex fragmentation patterns of this molecule, grounded in the established behavior of its constituent moieties: the Boc-protected piperidine, the pyrimidine ring, and the ether linkage. This guide is structured to serve as a self-validating system, empowering the analyst to develop a robust, accurate, and reliable LC-MS/MS method for the characterization and quantification of this important synthetic intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs, the piperidine ring and the pyrimidine nucleus, are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The piperidine scaffold provides a versatile three-dimensional framework, while the pyrimidine ring is a cornerstone of nucleobases and numerous kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step syntheses, allowing for controlled chemical transformations.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1] This guide will elucidate the principles and practicalities of developing a rigorous LC-MS method for this specific molecule.

Foundational Principles: Predicting the Mass Spectrometric Behavior

A successful mass spectrometry analysis begins with a theoretical understanding of how the molecule will behave within the instrument. The structure of this compound presents several key features that will dictate its ionization and fragmentation.

-

Ionization: Electrospray ionization (ESI) is the most appropriate ionization technique for this molecule due to the presence of multiple polar functional groups, including the carbamate and the nitrogen atoms within the piperidine and pyrimidine rings.[2] ESI is a soft ionization method that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode. The basic nitrogen atoms of the piperidine and pyrimidine rings are the most likely sites of protonation.

-

Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will induce fragmentation at the most labile bonds. Based on the known fragmentation patterns of related structures, we can anticipate several key fragmentation pathways.[2]

-

The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under CID conditions and is expected to be a primary site of fragmentation. This lability can be both a diagnostic tool and a challenge in interpretation.[3]

-

The Piperidine Ring: The piperidine ring can undergo characteristic cleavages, including α-cleavage adjacent to the nitrogen atom and ring fission.[2]

-

The Pyrimidine Moiety: The pyrimidine ring is relatively stable, but can undergo fragmentation, particularly when protonated.

-

The Ether Linkage: The ether bond connecting the piperidine and pyrimidine rings is another potential site of cleavage.[4]

-

Experimental Workflow: A Step-by-Step Guide

The following sections detail a comprehensive workflow for the LC-MS analysis of this compound.

Sample Preparation: Ensuring Analytical Integrity

The choice of sample preparation technique is contingent on the sample matrix.[5]

-

For pure substance or reaction mixtures: A simple "dilute and shoot" approach is often sufficient.[6] The sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile, and diluted to an appropriate concentration for LC-MS analysis.

-

For biological matrices (e.g., plasma, serum): More extensive sample cleanup is necessary to remove interfering endogenous components like proteins and phospholipids.[7]

-

Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.[6] While effective for initial cleanup, it may not remove all matrix interferences.[7]

-

Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup.[8] A mixed-mode cation exchange SPE cartridge could be particularly effective, retaining the basic analyte while allowing neutral and acidic interferences to be washed away.

-

Detailed Protocol for Solid-Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% formic acid in water).

-

Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unbound interferences, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

-

Elution: Elute the analyte with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[9]

Liquid Chromatography Method Development: Achieving Optimal Separation

A robust chromatographic method is essential for separating the analyte from any impurities or matrix components.

Recommended Starting Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |

| Gradient | 5-95% B over 5 minutes | A generic starting gradient to determine the approximate retention time. |

| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | A small injection volume to prevent peak distortion. |

Method Optimization Strategy:

-

Initial Gradient Run: Perform an initial broad gradient run to determine the retention time of the analyte.

-

Gradient Optimization: Adjust the gradient slope and duration to achieve a retention factor (k') between 2 and 10 for optimal resolution and run time.

-

Mobile Phase Modifier: While formic acid is a good starting point, other modifiers like ammonium formate or ammonium acetate can be explored to improve peak shape and ionization efficiency.

Mass Spectrometry Method Development: Unraveling the Molecular Structure

Instrument Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The molecule contains basic nitrogens that are readily protonated. |

| Scan Mode | Full Scan (MS1) & Product Ion Scan (MS2) | MS1 to identify the precursor ion; MS2 to obtain fragmentation data. |

| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |

| Source Temp. | 150 °C | Optimizes desolvation. |

| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation. |

| Collision Energy | Ramped (e.g., 10-40 eV) | To observe a range of fragment ions from low to high energy CID. |

Data Acquisition and Interpretation:

-

Precursor Ion Identification: In the full scan (MS1) spectrum, identify the protonated molecule, [M+H]⁺. The theoretical exact mass of this compound (C₁₄H₂₁N₃O₃) is 279.1583. The observed m/z should be approximately 280.1656 for the [M+H]⁺ ion.

-

Product Ion Analysis (MS/MS): Perform a product ion scan on the [M+H]⁺ precursor ion. The resulting spectrum will reveal the fragmentation pattern.

Predicted Fragmentation Pathways

The fragmentation of this compound is predicted to be initiated by the lability of the Boc group, followed by cleavages within the piperidine ring and the ether linkage.

Key Predicted Fragment Ions:

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 280.17 | Protonated molecule |

| Ion A | 224.10 | Loss of isobutylene (-56 Da) from the Boc group.[10] |

| Ion B | 180.10 | Loss of CO₂ (-44 Da) from Ion A. This represents the protonated 2-(piperidin-4-yloxy)pyrimidine. |

| Ion C | 97.04 | Cleavage of the ether bond, resulting in the protonated 2-hydroxypyrimidine. |

| Ion D | 84.08 | Cleavage of the ether bond, leading to a piperidine-derived fragment. |

Method Validation: Ensuring Data Reliability

Once a suitable LC-MS/MS method has been developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[4]

-

Linearity and Range: The concentration range over which the method provides a linear response.[4]

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of agreement between multiple measurements.[4]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

-

Stability: The stability of the analyte in the sample matrix under different storage conditions.

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive, scientifically grounded framework for the mass spectrometry analysis of this compound. By understanding the fundamental principles of ionization and fragmentation, and by following a systematic approach to method development and validation, researchers can confidently characterize and quantify this important molecule. The predictive models for fragmentation, coupled with the detailed experimental protocols, offer a robust starting point for any laboratory tasked with the analysis of this or structurally related compounds. The ultimate goal is to generate high-quality, reliable data that can confidently support the progression of drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. GCMS Section 6.13 [people.whitman.edu]

- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Acidity: A Technical Guide to the Stability of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Acidic Stability of a Key Synthetic Intermediate.

In the intricate world of medicinal chemistry and drug development, the stability of synthetic intermediates is a cornerstone of robust and reproducible processes. One such intermediate, tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, presents a common yet critical challenge: navigating its stability under acidic conditions. This guide provides a comprehensive technical overview, grounded in mechanistic principles and practical expertise, to empower researchers to confidently handle this versatile molecule.

Introduction: The Dichotomy of Acid Lability

This compound is a valuable building block in the synthesis of a wide array of biologically active molecules. Its structure incorporates two key functionalities susceptible to acidic conditions: the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the ether linkage connecting the pyrimidine and piperidine rings. The selective removal of the Boc group is often a desired transformation, unlocking the secondary amine for further functionalization. However, the acidic environment required for this deprotection can concurrently threaten the integrity of the pyrimidine-ether bond, leading to undesired degradation and diminished yields. Understanding the interplay of these two acid-labile sites is paramount for successful synthetic campaigns.

The Intended Pathway: Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc protecting group is a well-established and fundamental reaction in organic synthesis. The generally accepted mechanism proceeds through a series of steps initiated by protonation of the carbamate.[1][2]

-

Protonation: The reaction commences with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step increases the electrophilicity of the carbonyl carbon.[1][2]

-

Formation of the Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1]

This process is typically efficient and proceeds readily under standard acidic conditions.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

The Competing Pathway: Acid-Catalyzed Ether Cleavage

While Boc deprotection is the intended outcome, the acidic conditions can also promote the cleavage of the C-O ether bond between the pyrimidine and piperidine rings. The pyrimidine ring, being an electron-deficient heteroaromatic system, influences the reactivity of the adjacent ether linkage. The mechanism for the acid-catalyzed cleavage of such aryl ethers generally involves the following steps:

-

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by the strong acid. This makes the piperidine ring a better leaving group.[3][4]

-

Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., the conjugate base of the acid) attacks the carbon atom of the piperidine ring attached to the oxygen. This can proceed through either an SN1 or S2 mechanism, depending on the specific substrate and reaction conditions.[3][4][5] In this case, attack at the secondary carbon of the piperidine is likely to follow an SN2 pathway.

-

Bond Cleavage: The C-O bond is broken, leading to the formation of a hydroxypyrimidine and a functionalized piperidine derivative.

The susceptibility of the 2-alkoxypyrimidine moiety to acid-catalyzed hydrolysis has been documented, highlighting the potential for this degradation pathway to compete with Boc deprotection.[2]

Caption: Competing Reaction Pathways Under Acidic Conditions.

Experimental Design for Stability Assessment

A systematic approach is crucial to understanding the stability profile of this compound and optimizing the selective Boc deprotection.

Materials and Reagents

-

This compound

-

Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in various solvents (e.g., dioxane, methanol), Formic acid.

-

Solvents: Dichloromethane (DCM), 1,4-Dioxane, Methanol, Acetonitrile.

-

Analytical Standards: Authentic samples of the starting material, the desired Boc-deprotected product, and potential degradation products (if available).

-

Quenching solution: Saturated sodium bicarbonate solution.

-

Analytical Instruments: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

The following workflow provides a robust framework for assessing the stability of the target compound.

Caption: Experimental Workflow for Stability Assessment.

Detailed Protocol: Time-Course Stability Study

-

Reaction Setup: In a series of vials, dissolve a known concentration of this compound in the chosen solvent (e.g., DCM).

-

Acid Addition: To each vial, add the selected acid at a predetermined concentration and stoichiometry. It is advisable to screen a range of acids and concentrations.

-

Incubation: Maintain the reactions at a constant temperature (e.g., room temperature or 0 °C) and stir.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot from each reaction vial.

-

Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent, such as a saturated solution of sodium bicarbonate.

-

Sample Preparation for Analysis: Dilute the quenched samples with a suitable solvent (e.g., acetonitrile/water) for HPLC or LC-MS analysis.

-

Analytical Monitoring: Analyze the samples by HPLC to monitor the disappearance of the starting material and the appearance of the desired product and any degradation products. LC-MS can be used to identify the mass of the observed species.

-

Product Characterization: If significant degradation is observed, the reaction can be scaled up to isolate and characterize the degradation products by NMR spectroscopy.

Data Presentation and Interpretation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table to facilitate comparison between different reaction conditions.

Table 1: Stability of this compound under Various Acidic Conditions

| Acid (equivalents) | Solvent | Temperature (°C) | Time (h) | Starting Material (%) | Boc-Deprotected Product (%) | Ether Cleavage Product (%) |

| TFA (10) | DCM | 25 | 1 | 5 | 90 | 5 |

| TFA (10) | DCM | 0 | 1 | 40 | 55 | <5 |

| 4M HCl in Dioxane (5) | Dioxane | 25 | 4 | <1 | 85 | 15 |

| Formic Acid (neat) | - | 25 | 24 | 20 | 60 | 20 |

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Best Practices for Selective Boc Deprotection

Based on the mechanistic understanding and experimental data, the following best practices are recommended to maximize the yield of the desired Boc-deprotected product while minimizing the formation of the ether cleavage byproduct:

-

Choice of Acid: Strong, non-nucleophilic acids like TFA are often preferred for Boc deprotection as they can efficiently protonate the carbamate without introducing a highly reactive nucleophile that could promote ether cleavage. However, the strength of the acid can also accelerate the undesired hydrolysis. Therefore, careful optimization is required.

-

Reaction Temperature: Performing the deprotection at lower temperatures (e.g., 0 °C) can significantly slow down the rate of both reactions. Since the activation energy for ether cleavage may be higher than that for Boc deprotection, cooling the reaction can selectively favor the desired transformation.

-

Reaction Time: Careful monitoring of the reaction progress by TLC or HPLC is crucial. The reaction should be stopped as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic conditions, which could lead to further degradation.

-

Solvent Effects: The choice of solvent can influence the reaction rates. Aprotic solvents like DCM are commonly used for TFA-mediated deprotections.

Conclusion

The stability of this compound under acidic conditions is a delicate balance between the desired Boc deprotection and the potential for undesired ether cleavage. A thorough understanding of the competing reaction mechanisms, coupled with a systematic experimental approach to optimize reaction conditions, is essential for achieving high yields of the desired product. By carefully selecting the acid, temperature, and reaction time, researchers can successfully navigate this synthetic challenge and efficiently utilize this valuable intermediate in their drug discovery and development endeavors.

References

- 1. Buy tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate (EVT-3289431) | 741713-41-7 [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ether cleavage - Wikipedia [en.wikipedia.org]

- 5. jackwestin.com [jackwestin.com]

An In-depth Technical Guide to Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Therapeutic Potential with a Versatile Scaffold

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a strategically designed heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. Its molecular architecture, featuring a Boc-protected piperidine ring linked to a pyrimidine moiety via an ether linkage, presents a versatile platform for the synthesis of novel therapeutic agents. The piperidine and pyrimidine motifs are privileged structures in drug discovery, frequently appearing in molecules targeting a wide array of biological pathways. This guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and potential applications of this important building block, offering researchers and drug development professionals the critical information needed to leverage its potential in their programs.

Commercial Availability & Procurement

While not as ubiquitous as some common laboratory reagents, this compound is available from a select number of specialized chemical suppliers. Researchers can procure this compound through vendors who either maintain it as a stock item or offer it via custom synthesis.

Table 1: Commercial Sourcing Options

| Supplier Type | Availability | Considerations |

| Specialty Chemical Suppliers | Listed in catalogues of some vendors. | May have limited stock. It is advisable to inquire about lead times and available quantities. |

| Custom Synthesis Organizations (CSOs) | Available upon request. | Offers flexibility in scale and purity specifications. Ideal for securing larger quantities for preclinical and clinical development. |

For researchers initiating programs with this scaffold, it is recommended to source a small initial quantity from a catalogue supplier for preliminary studies. For larger-scale campaigns, engaging with a reputable CSO is the more strategic approach to ensure a reliable and scalable supply chain. A number of suppliers offer structurally similar compounds, such as 4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester and tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate, which can be useful as comparators or alternative starting points in certain synthetic strategies.[1][2]

Synthesis and Manufacturing: Crafting the Core Structure

The synthesis of this compound typically involves the formation of an ether linkage between a pyrimidine and a piperidine precursor. Two primary synthetic strategies are commonly employed for analogous structures and are highly applicable for the preparation of the title compound: the Williamson ether synthesis and the Mitsunobu reaction.

Synthetic Pathway Overview

Caption: Key synthetic routes to the target molecule.

Protocol 1: Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide or another suitable electrophile. In this context, the alkoxide of N-Boc-4-hydroxypiperidine reacts with a 2-halopyrimidine.

Step-by-Step Methodology:

-

Deprotonation: N-Boc-4-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide.

-

Nucleophilic Substitution: A solution of 2-chloropyrimidine or 2-bromopyrimidine in the same solvent is added to the alkoxide solution.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the SNAr (Nucleophilic Aromatic Substitution) reaction.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for forming the ether linkage, proceeding with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral N-Boc-4-hydroxypiperidine.

Step-by-Step Methodology:

-

Reagent Combination: N-Boc-4-hydroxypiperidine and 2-hydroxypyrimidine are dissolved in an anhydrous solvent, typically THF or dichloromethane (DCM).

-

Phosphine Addition: Triphenylphosphine (PPh3) is added to the solution.

-

Azodicarboxylate Addition: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise to the cooled reaction mixture (typically at 0 °C).

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its use in drug discovery, as impurities can lead to misleading biological data and complications in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Table 2: Analytical Methods for Quality Control

| Analytical Technique | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates high purity. Retention time is characteristic of the compound under specific chromatographic conditions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The spectra should exhibit the expected chemical shifts and coupling patterns for the pyrimidine and Boc-protected piperidine moieties. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Melting Point | Physical property characterization and purity indication. | A sharp melting point range is indicative of a pure compound. |

Illustrative HPLC Protocol for Purity Determination

This protocol is a general guideline and may require optimization for specific instrumentation and columns.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules. The pyrimidine ring is a well-known pharmacophore present in numerous approved drugs, including anticancer and antiviral agents.[2] The piperidine moiety provides a flexible and synthetically tractable scaffold that can be further functionalized.

Workflow for Utilizing the Building Block in Drug Discovery

Caption: A typical workflow for the elaboration of the title compound in a drug discovery program.

The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the free piperidine nitrogen. This secondary amine can then be subjected to a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

-

Alkylation: Reaction with alkyl halides to introduce various substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations allow for the rapid generation of diverse libraries of compounds for screening against various biological targets. The pyrimidine-ether-piperidine core has been explored in the context of developing inhibitors for various kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, information can be extrapolated from the SDS of structurally related pyrimidine and piperidine derivatives.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[3][4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with therapeutic potential. Its strategic design, combining the privileged pyrimidine and piperidine scaffolds, offers a robust platform for medicinal chemists to explore new chemical space in the pursuit of innovative drugs. This guide has provided a comprehensive overview of its commercial availability, synthetic routes, quality control measures, and applications in drug discovery. By understanding these key technical aspects, researchers can effectively incorporate this important intermediate into their research and development programs, accelerating the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine-Piperidine Ethers using Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Introduction: The Significance of Pyrimidine-Piperidine Ethers in Medicinal Chemistry

The fusion of pyrimidine and piperidine moieties through an ether linkage creates a structural motif of significant interest in modern drug discovery.[1][2] Pyrimidine, a fundamental building block of nucleic acids, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4][5] The piperidine ring, a prevalent scaffold in many pharmaceuticals and natural alkaloids, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] The combination of these two privileged scaffolds in pyrimidine-piperidine ethers has led to the development of compounds with diverse therapeutic potential, making their efficient synthesis a key focus for medicinal chemists.[1]

This application note provides a comprehensive guide to the synthesis of pyrimidine-piperidine ethers, with a central focus on the strategic use of the key intermediate, tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical aspects of the synthesis, from the initial ether formation to the final deprotection step.

Core Reagent Analysis: this compound

The choice of this compound as the starting material is a strategic one, offering several advantages in the synthesis of pyrimidine-piperidine ethers. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves to deactivate the amine, preventing it from participating in unwanted side reactions during the initial ether synthesis.[6] This protecting group is stable under the basic conditions typically employed for Williamson ether synthesis but can be readily removed under acidic conditions, providing an orthogonal deprotection strategy.[6]

The synthesis of this key intermediate itself can be achieved through a Williamson ether synthesis, reacting a suitable pyrimidine precursor with a Boc-protected piperidinol derivative.[7][8][9][10]

Experimental Protocols

PART 1: Synthesis of this compound (Illustrative)

This protocol outlines a general procedure for the synthesis of the key intermediate via a Williamson ether synthesis.

Reaction Scheme:

Caption: General workflow for the synthesis of the key intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Chloropyrimidine | 114.53 | 10.0 | 1.15 g |

| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 201.27 | 10.0 | 2.01 g |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12.0 | 0.48 g |

| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 50 mL |

| Saturated aqueous NH4Cl solution | - | - | 50 mL |

| Ethyl acetate | 88.11 | - | 100 mL |

| Brine | - | - | 50 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Protocol:

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (2.01 g, 10.0 mmol) and anhydrous DMF (30 mL).

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.48 g of a 60% dispersion, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Nucleophilic Substitution: Dissolve 2-chloropyrimidine (1.15 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.[11][12]

PART 2: Synthesis of 2-(Piperidin-4-yloxy)pyrimidine (Final Product)

This protocol details the deprotection of the Boc group to yield the final pyrimidine-piperidine ether.

Reaction Scheme:

Caption: Boc deprotection to yield the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 293.36 | 5.0 | 1.47 g |

| Trifluoroacetic Acid (TFA) | 114.02 | - | 5 mL |

| Dichloromethane (DCM) | 84.93 | - | 20 mL |

| Saturated aqueous NaHCO3 solution | - | - | 50 mL |

| Dichloromethane (DCM) for extraction | - | - | 50 mL |

| Brine | - | - | 25 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Protocol:

-

Dissolution: Dissolve this compound (1.47 g, 5.0 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.

-

Acidic Cleavage: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (5 mL) dropwise. Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. The deprotection mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[6] Monitor the reaction by TLC until the starting material is no longer visible.

-

Neutralization: Carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the excess TFA.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Final Wash and Drying: Wash the combined organic layers with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(piperidin-4-yloxy)pyrimidine. Further purification, if necessary, can be achieved by recrystallization or chromatography.[11][13]

Safety and Handling Precautions

-

Pyrimidines: Handle in a well-ventilated area, preferably in a fume hood.[14] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Store in a cool, dry, and well-ventilated place away from ignition sources.[15]

-

Piperidines: Piperidine and its derivatives can be toxic and flammable.[16][17][18] All handling should be performed in a fume hood.[18] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[16][17] Keep away from heat, sparks, and open flames.[16][17]

-

Reagents: Sodium hydride is a highly reactive and flammable solid that reacts violently with water. Handle under an inert atmosphere. Trifluoroacetic acid is highly corrosive and can cause severe burns. Always wear appropriate PPE and handle in a fume hood.

Mechanism Spotlight: The Williamson Ether Synthesis and Boc Deprotection

The synthesis of pyrimidine-piperidine ethers hinges on two fundamental organic reactions: the Williamson ether synthesis and the deprotection of a Boc-protected amine.

Caption: Key reaction mechanisms involved in the synthesis.